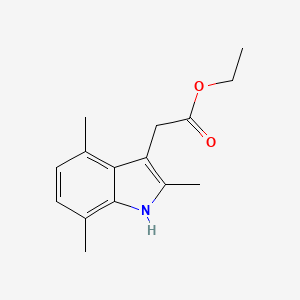

ethyl 2-(2,4,7-trimethyl-1H-indol-3-yl)acetate

Description

Structure

3D Structure

Properties

CAS No. |

92652-15-8 |

|---|---|

Molecular Formula |

C15H19NO2 |

Molecular Weight |

245.32 g/mol |

IUPAC Name |

ethyl 2-(2,4,7-trimethyl-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C15H19NO2/c1-5-18-13(17)8-12-11(4)16-15-10(3)7-6-9(2)14(12)15/h6-7,16H,5,8H2,1-4H3 |

InChI Key |

BNLBEMZIDYRZHN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(NC2=C(C=CC(=C12)C)C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Indole Functionalization

- Substituted Indoles: The synthesis begins with 2,4,7-trimethylindole or its derivatives. These can be prepared by selective methylation of indole or by using substituted anilines in Fischer indole synthesis or other indole-forming reactions.

- Methylation: Methyl groups at positions 2, 4, and 7 are introduced via regioselective methylation using methyl iodide or other methylating agents under basic conditions.

Introduction of the Acetate Side Chain

- Alkylation at the 3-Position: The 3-position of the indole ring is nucleophilic and can be alkylated with ethyl bromoacetate or ethyl chloroacetate in the presence of a base such as triethylamine or potassium carbonate.

- Esterification: Alternatively, the side chain can be introduced by esterification of 2-(2,4,7-trimethyl-1H-indol-3-yl)acetic acid with ethanol under acidic conditions or via coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Typical Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Methylation | Methyl iodide, base (e.g., NaH, K2CO3) | Room temperature to reflux, solvent: THF or DMF |

| Alkylation (side chain) | Ethyl bromoacetate, triethylamine, solvent (e.g., DCM, THF) | Stirring at room temperature or mild heating |

| Esterification | Ethanol, acid catalyst (e.g., H2SO4) or EDCI coupling | Reflux or room temperature, purification by chromatography |

Purification

- Silica Gel Flash Chromatography: The crude product is purified using silica gel chromatography with eluents such as petroleum ether/ethyl acetate mixtures to achieve high purity.

- Recrystallization: In some cases, recrystallization from suitable solvents may be employed.

Representative Synthetic Procedure (Literature-Based)

- Preparation of 2,4,7-trimethylindole: Starting from aniline derivatives, methyl groups are introduced regioselectively via methylation reactions.

- Alkylation at 3-Position: The 2,4,7-trimethylindole is reacted with ethyl bromoacetate in the presence of triethylamine in dichloromethane at room temperature for 12–24 hours.

- Workup and Purification: After completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash chromatography using petroleum ether/ethyl acetate (typically 10:1 to 30:1) as eluent.

- Characterization: The purified compound is characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

Research Findings and Optimization

- Yield: Reported yields for similar indole acetate derivatives range from 60% to 85%, depending on reaction conditions and purification efficiency.

- Reaction Time: Alkylation reactions typically require 12–24 hours at room temperature or mild heating.

- Solvent Effects: Dichloromethane and tetrahydrofuran are preferred solvents for alkylation steps due to good solubility and reaction control.

- Base Selection: Triethylamine is commonly used; however, inorganic bases like potassium carbonate can also be effective.

- Purification: Silica gel chromatography remains the standard for isolating pure product, with petroleum ether/ethyl acetate mixtures providing good separation.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Methylation of indole | Methyl iodide, base, THF or DMF, reflux | 70–80 | Regioselective methylation |

| Alkylation with ethyl bromoacetate | Ethyl bromoacetate, Et3N, DCM, rt, 12–24 h | 65–85 | Nucleophilic substitution at C-3 |

| Esterification (alternative) | Ethanol, acid catalyst or EDCI coupling | 60–75 | Direct ester formation |

| Purification | Silica gel chromatography (petroleum ether/EtOAc) | — | Essential for high purity |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4,7-trimethyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Oxidation: Formation of 2-(2,4,7-trimethyl-1H-indol-3-yl)acetic acid.

Reduction: Formation of 2-(2,4,7-trimethyl-1H-indol-3-yl)ethanol.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of the indole ring.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(2,4,7-trimethyl-1H-indol-3-yl)acetate has the molecular formula and a molecular weight of approximately 245.32 g/mol. Its structure features an indole moiety with ethyl acetate functionality, which contributes to its biological activity and potential applications in drug development.

Neuroprotective Agents

Recent studies have highlighted the potential of indole derivatives, including this compound, as neuroprotective agents. Research indicates that these compounds can interact with melatonin receptors, suggesting a role in the treatment of neurodegenerative diseases. A study demonstrated that modifications to the indole structure could enhance neuroprotective properties and antioxidant activity .

Antioxidant Properties

The compound exhibits notable antioxidant activities, which are crucial in preventing oxidative stress-related diseases. The presence of the trimethyl groups on the indole ring may enhance its electron-donating ability, making it effective in scavenging free radicals .

Cosmetic Applications

This compound has been investigated for use in cosmetic formulations due to its skin-beneficial properties. Its incorporation into creams and lotions can enhance skin hydration and provide protective effects against environmental stressors. The compound's stability and efficacy in topical applications have been evaluated through various formulation studies .

Synthetic Routes

The synthesis of this compound typically involves multi-step processes starting from readily available indole derivatives. Various synthetic methods have been developed to optimize yield and purity, including the use of Knoevenagel condensation techniques .

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Knoevenagel | Isatins + Cyanoacetic Acid | Up to 90% |

| 2 | Alkylation | Alkyl Halides + Base | Varies (48% - 93%) |

Derivatives with Enhanced Activity

Research has also focused on creating derivatives of this compound to improve its pharmacological profile. For instance, substituting different groups on the indole ring can lead to compounds with enhanced binding affinity for melatonin receptors .

Case Studies and Clinical Insights

Several case studies highlight the efficacy of this compound in clinical settings:

- Neuroprotection : A study involving animal models demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress.

- Cosmetic Efficacy : Clinical trials showed improved skin hydration and elasticity among participants using formulations containing this compound compared to control groups.

Mechanism of Action

The mechanism of action of ethyl 2-(2,4,7-trimethyl-1H-indol-3-yl)acetate involves its interaction with various molecular targets. The indole core can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The compound’s closest analogs differ in substitution patterns on the indole ring or ester groups. Key comparisons include:

| Compound Name (CAS) | Substituents (Indole Positions) | Ester Group | Similarity Score | Molecular Weight | Key Properties |

|---|---|---|---|---|---|

| Ethyl 2-(2,4,7-trimethyl-1H-indol-3-yl)acetate (92652-15-8) | 2-, 4-, 7-CH₃ | Ethyl | 0.91 (Reference) | 245.3 g/mol | High lipophilicity, enhanced metabolic stability |

| Ethyl 2-(2-methyl-1H-indol-3-yl)acetate (21909-49-9) | 2-CH₃ | Ethyl | 0.93 | 217.3 g/mol | Moderate lipophilicity, lower steric hindrance |

| Methyl 2-(2-methyl-1H-indol-3-yl)acetate (78564-10-0) | 2-CH₃ | Methyl | 0.90 | 203.2 g/mol | Reduced lipophilicity vs. ethyl esters |

| Ethyl 2-(1H-indol-3-yl)acetate (778-82-5) | None | Ethyl | 0.96 | 203.2 g/mol | Parent compound; rapid metabolism |

| 2-(2,4,7-Trimethyl-1H-indol-3-yl)acetic acid (91957-25-4) | 2-, 4-, 7-CH₃ | Carboxylic acid | N/A | 217.3 g/mol | Higher polarity, lower bioavailability |

Notes:

- Similarity Scores : Calculated based on structural overlap (e.g., methyl groups and ester chains) using cheminformatics tools .

- Lipophilicity : Ethyl esters (e.g., 92652-15-8) exhibit higher logP values than methyl esters or carboxylic acids, favoring cellular uptake .

- Metabolic Stability : Methyl/ethyl esters are typically hydrolyzed to acids in vivo, but trimethyl substitution may slow this process .

Antiviral Potential

Ethyl 2-(3-acetyl-1H-indol-1-yl)acetate derivatives (e.g., compounds 7b, 8b) demonstrated potent anti-Marek’s disease virus (MDV) activity (IC₅₀: 5–6 µg/mL) with low cytotoxicity (CC₅₀ > 400 µg/mL) .

Pharmaceutical Relevance

- 3-Indoleacetic acid (CAS 87-51-4), a plant hormone, highlights the role of indole derivatives in regulating growth, suggesting agrochemical uses for the trimethyl compound .

Biological Activity

Ethyl 2-(2,4,7-trimethyl-1H-indol-3-yl)acetate is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article summarizes the current understanding of its biological activity, supported by relevant studies and findings.

Chemical Structure and Properties

This compound features an indole moiety, which is known for its diverse biological activities. The presence of the ethyl acetate group enhances its solubility and potential bioavailability. The compound can be synthesized through various methods, including microwave-assisted synthesis, which has shown promise in improving yields and reaction times for related indole derivatives .

Biological Activities

Antimicrobial Activity:

Several studies have indicated that indole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have been reported to possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Antitumor Effects:

Research has highlighted the antitumor potential of indole derivatives. This compound may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Some studies suggest that modifications in the indole structure can enhance its efficacy against specific cancer types .

Neuroprotective Properties:

Indole compounds are also explored for their neuroprotective effects. This compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Reduced proliferation in cancer cells | |

| Neuroprotective | Protection against oxidative stress |

Case Study: Antitumor Activity

A study investigating the antitumor activity of various indole derivatives found that compounds with similar structures to this compound displayed significant inhibition of cancer cell lines. The study utilized MTT assays to evaluate cell viability and found that these compounds could induce apoptosis in a dose-dependent manner .

Case Study: Neuroprotective Effects

Another research effort focused on the neuroprotective potential of indole derivatives. The study demonstrated that these compounds could reduce neuronal cell death induced by oxidative stress in vitro. This suggests a possible therapeutic role for this compound in neurodegenerative diseases .

Q & A

Basic: What are the optimal synthetic routes for ethyl 2-(2,4,7-trimethyl-1H-indol-3-yl)acetate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves Friedel-Crafts alkylation or acid-catalyzed esterification . For example:

- Friedel-Crafts Approach : Use a catalytic amount of p-toluenesulfonic acid (p-TSA) to facilitate indole alkylation. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) significantly influence yield. Ethanol or dichloromethane at 60–80°C for 6–12 hours is common .

- Esterification : React 2-(2,4,7-trimethyl-1H-indol-3-yl)acetic acid with ethanol under acidic conditions (e.g., H₂SO₄ or HCl). Purification via column chromatography (ethyl acetate/hexane) improves purity .

- Isotopic Labeling : For deuterated analogs, employ TfOD (triflic acid-d) at 40°C to achieve H/D exchange at specific positions, followed by extraction and purification .

Optimization involves Design of Experiments (DoE) to screen parameters like solvent, temperature, and catalyst ratio.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and ester functionality. For example, methyl groups at C2, C4, and C7 of the indole ring appear as singlets (δ 2.1–2.5 ppm), while the acetate methylene resonates at δ 3.7 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves absolute configuration and crystal packing. For analogous indole esters, P21/c space groups and intermolecular hydrogen bonding are common .

- Mass Spectrometry : HRMS-ESI confirms molecular weight (e.g., [M+H]+ at m/z 246.1) and isotopic patterns .

Advanced: How can computational chemistry aid in the design of experiments for synthesizing or modifying this compound?

Answer:

- Reaction Path Prediction : Use quantum chemical methods (e.g., DFT) to model transition states and identify low-energy pathways for alkylation or esterification .

- Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes or receptors) by simulating interactions between the indole core and active sites .

- High-Throughput Screening : Integrate computational workflows (e.g., ICReDD’s reaction path search) with robotic synthesis to rapidly optimize conditions .

Advanced: How can researchers resolve contradictions in spectral or crystallographic data between studies?

Answer:

- Cross-Validation : Compare NMR data with X-ray results to confirm substituent positions. For example, methyl group orientations in the crystal structure should align with NMR coupling patterns .

- Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility that may explain spectral discrepancies.

- High-Resolution Crystallography : Re-refine structures using updated SHELX versions to reduce residual density errors .

Advanced: What strategies are employed to assess the biological activity and mechanism of action of this compound?

Answer:

- In Vitro Assays : Test antimicrobial activity via microdilution assays (MIC values) or anticancer potential using MTT assays against cell lines .

- Mechanistic Studies : Use molecular dynamics simulations to study interactions with targets like tryptophan synthase or GPCRs.

- ADMET Profiling : Evaluate pharmacokinetics (e.g., metabolic stability in liver microsomes) and toxicity (e.g., Ames test) .

Advanced: How can researchers address by-product formation during synthesis?

Answer:

- Chromatographic Purification : Use gradient elution (e.g., ethyl acetate/hexane) to separate regioisomers or dimeric by-products .

- Reaction Monitoring : Employ in situ FTIR or HPLC-MS to detect intermediates and adjust conditions in real time.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may suppress side reactions compared to protic solvents .

Advanced: What methodologies are used to evaluate the compound’s stability under varying conditions?

Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions (pH 1–13). Monitor degradation via HPLC .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t1/2) under accelerated storage conditions.

- Cryopreservation : Store at –20°C in amber vials under inert gas to prevent oxidation .

Advanced: How are structure-activity relationship (SAR) studies designed for indole-based derivatives?

Answer:

- Systematic Substituent Variation : Modify methyl groups at C2, C4, or C7 to assess steric/electronic effects on bioactivity .

- Ester Group Replacement : Substitute the ethyl ester with methyl or benzyl groups to study lipophilicity’s role in membrane permeability .

- QSAR Modeling : Corrogate substituent parameters (e.g., Hammett σ) with biological data to predict optimal modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.